molecular formula C9H8BF3O5 B12857939 (4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 1242145-45-4

(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B12857939
CAS No.: 1242145-45-4
M. Wt: 263.96 g/mol
InChI Key: NITRBDLJYXBDFM-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxycarbonyl (–COOCH₃) group at the para position and a trifluoromethoxy (–OCF₃) group at the meta position. The boronic acid (–B(OH)₂) moiety at the benzene ring makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing biaryl structures . The electron-withdrawing trifluoromethoxy and methoxycarbonyl groups influence its electronic properties, solubility, and reactivity compared to simpler arylboronic acids.

Properties

CAS No.

1242145-45-4

Molecular Formula

C9H8BF3O5

Molecular Weight

263.96 g/mol

IUPAC Name

[4-methoxycarbonyl-3-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C9H8BF3O5/c1-17-8(14)6-3-2-5(10(15)16)4-7(6)18-9(11,12)13/h2-4,15-16H,1H3

InChI Key

NITRBDLJYXBDFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) substituent is introduced via nucleophilic aromatic substitution or by using trifluoromethylation reagents on appropriately substituted phenols or halogenated aromatics. Literature reports suggest that trifluoromethoxylation can be achieved by:

  • Reacting phenolic precursors with trifluoromethylating agents under controlled conditions.
  • Using electrophilic trifluoromethoxylation reagents to selectively functionalize the aromatic ring.

This step is critical as the trifluoromethoxy group is electron-withdrawing and can influence subsequent reactivity.

Esterification to Introduce the Methoxycarbonyl Group

The methoxycarbonyl group (–COOCH3) is typically introduced via esterification or by using methyl ester-substituted starting materials. Common methods include:

  • Direct esterification of the corresponding carboxylic acid with methanol under acidic catalysis.
  • Using methyl-substituted aromatic precursors that already contain the ester functionality.

This step is usually performed prior to boronic acid installation to avoid complications during lithiation or borylation steps.

Installation of the Boronic Acid Group

The key step in preparing this compound is the formation of the boronic acid moiety on the aromatic ring. The most common and reliable method involves:

Lithiation Followed by Borylation

  • Directed ortho-lithiation or halogen-lithium exchange: The aromatic precursor bearing the trifluoromethoxy and methoxycarbonyl groups is treated with an organolithium reagent (e.g., n-butyllithium or isobutyllithium) at low temperatures (typically between -78 °C and 0 °C) in an inert solvent such as tetrahydrofuran (THF) under nitrogen atmosphere.

  • Reaction with boron electrophile: The resulting aryllithium intermediate is then reacted with a boron electrophile such as trimethyl borate (B(OMe)3) or boron tribromide to form the boronate ester intermediate.

  • Hydrolysis: The boronate ester is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.

This method is supported by detailed synthetic procedures in patent literature, which describe similar lithiation and formaldehyde addition steps for related fluorinated aromatic compounds, indicating the feasibility of such organolithium-mediated transformations for installing boronic acid groups on complex aromatic systems.

Alternative Methods

  • Transition metal-catalyzed borylation: Direct C–H borylation using iridium or palladium catalysts with bis(pinacolato)diboron (B2pin2) can be employed to install boronic esters, which are subsequently converted to boronic acids. However, the presence of electron-withdrawing groups like trifluoromethoxy and ester may affect regioselectivity and yield.

  • Halogenated intermediates: Starting from halogenated aromatic esters, palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron can be used to introduce the boronic ester functionality, followed by hydrolysis to the boronic acid.

Representative Experimental Data from Related Syntheses

Although direct experimental data for this compound is limited in open literature, analogous compounds have been synthesized with high purity and yield using the following conditions:

Step Reagents & Conditions Yield (%) Purity (%) Notes
Lithiation n-Butyllithium (1.6 M in hexane), THF, -70 °C to -50 °C, 0.5–1 h 85–95 >99 Under nitrogen, slow addition to control reactivity
Borylation Trimethyl borate, 0 °C to room temp, 0.5–5 h 80–90 >98 Followed by acidic hydrolysis
Hydrolysis Aqueous acid (e.g., HCl), room temp, 1 h Quantitative >99 Conversion of boronate ester to boronic acid

These conditions are adapted from patent synthesis of related fluorinated benzyl alcohols and boronic acid derivatives.

Analytical and Purity Considerations

  • The final boronic acid product is typically isolated as a white to off-white powder with purity above 95%, confirmed by HPLC and NMR spectroscopy.
  • Melting points and spectral data (NMR, IR, MS) are used to confirm structure and purity.
  • Stability is maintained by storing under inert atmosphere at room temperature or refrigerated conditions to prevent oxidation or degradation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Organolithium-mediated borylation n-Butyllithium, trimethyl borate, THF Low temp (-78 to 0 °C), inert atmosphere High regioselectivity, high purity Requires strict anhydrous conditions, sensitive reagents
Pd-catalyzed Miyaura borylation Pd catalyst, B2pin2, halogenated precursor Mild temp, inert atmosphere Mild conditions, scalable May require halogenated intermediates, catalyst cost
Direct C–H borylation Ir or Pd catalyst, B2pin2 Mild temp, inert atmosphere Avoids pre-functionalization Regioselectivity challenges, sensitive to substituents

The preparation of this compound is best achieved through a multi-step synthetic route involving the introduction of trifluoromethoxy and methoxycarbonyl groups followed by lithiation and borylation to install the boronic acid moiety. Organolithium-mediated borylation remains the most established and reliable method, providing high yields and purity. Alternative palladium-catalyzed methods offer milder conditions but may require additional precursor preparation.

This synthesis demands careful control of reaction parameters, inert atmosphere, and anhydrous conditions to ensure product integrity and high purity suitable for advanced organic synthesis applications.

Chemical Reactions Analysis

(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions.

  • Suzuki-Miyaura Coupling : This boronic acid is frequently employed in the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with arylboronic acids to form biaryls. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Nitration Reactions : It serves as a reagent in copper-catalyzed nitration processes, allowing for the introduction of nitro groups into aromatic compounds. This application is significant for modifying the electronic properties of aromatic systems .
  • Oxidative Heck Reaction : The compound can be used in tandem Pd(II)-catalyzed oxidative Heck reactions, facilitating the formation of carbon-carbon bonds through the activation of aryl halides .

Biological Applications

Recent studies have highlighted the potential biological applications of (4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid.

  • Antibacterial Properties : Research indicates that trifluoromethoxy phenylboronic acids exhibit antimicrobial activity. These compounds may serve as scaffolds for developing new antibacterial agents, particularly against resistant strains .
  • Insulin Interaction Studies : Theoretical models have suggested that boronic acids can interact with insulin, potentially stabilizing its structure. This property may be exploited for designing insulin analogs or drug candidates that improve glucose regulation in diabetic patients .

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials.

  • Photoactive Materials : Studies have demonstrated that this compound can be incorporated into metal-organic frameworks (MOFs), enhancing their photoactivity and catalytic properties for applications such as hydrogen evolution .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this boronic acid:

  • Case Study 1 : In a study examining the antimicrobial efficacy of trifluoromethoxy phenylboronic acids, it was found that these compounds exhibited significant activity against various bacterial strains, suggesting their potential use as new antibiotics .
  • Case Study 2 : Research involving the interaction of boronic acids with insulin revealed promising results indicating that specific modifications could enhance binding affinity and stability, paving the way for novel diabetes treatments .

Mechanism of Action

The mechanism of action of (4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective ligand in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or cross-coupling reactions .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethoxy (–OCF₃) vs.
  • Methoxycarbonyl (–COOCH₃) vs. Chlorine (–Cl): The methoxycarbonyl group enhances solubility in polar solvents compared to the chloro-substituted analog (CAS 902757-07-7), which may exhibit higher reactivity in electrophilic substitutions .

Physicochemical Properties

  • Solubility: The methoxycarbonyl group improves aqueous solubility relative to non-polar analogs like 2-(trifluoromethoxy)benzeneboronic acid .
  • pKa: While direct pKa data for the target compound is unavailable, analogs with –OCF₃ (e.g., ’s pyridinyl boronic acid) show pKa ~3.6, suggesting moderate acidity conducive to coupling at physiological pH .

Q & A

What are the optimal synthetic routes for (4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid, and how do substituent positions influence yield?

Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Borylation : Start with a pre-functionalized bromobenzene derivative containing methoxycarbonyl and trifluoromethoxy groups. Use Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) to install the boronic acid group .

Purification : Recrystallization in ethanol/water mixtures is recommended to achieve >97% purity, as seen in structurally analogous boronic acids (e.g., 4-(Trifluoromethoxy)phenylboronic acid, CAS 139301-27-2) .
Substituent Effects : The electron-withdrawing trifluoromethoxy group at the 3-position may reduce boronic acid stability, necessitating inert conditions. The methoxycarbonyl group at the 4-position can sterically hinder coupling reactions, requiring optimized catalyst loading (e.g., 2–5 mol% Pd) .

How do electron-withdrawing groups (EWGs) on the phenyl ring impact Suzuki-Miyaura cross-coupling efficiency?

Answer:
The trifluoromethoxy (-OCF₃) and methoxycarbonyl (-COOMe) groups are strong EWGs, which:

  • Reduce Electron Density : Lower reactivity of the boronic acid in coupling, often requiring elevated temperatures (80–100°C) .
  • Stabilize Intermediates : The EWGs stabilize the palladium-boron intermediate, potentially improving regioselectivity in polyhalogenated substrates.
    Methodological Adjustment : Use polar aprotic solvents (e.g., DME) and stronger bases (e.g., Cs₂CO₃) to enhance transmetallation efficiency. Monitor reaction progress via TLC or LC-MS to avoid over- or under-coupling .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., trifluoromethoxy at δ 120–125 ppm in ¹³C NMR).
  • ¹⁹F NMR : Confirm trifluoromethoxy group integrity (δ -55 to -60 ppm) .
  • HPLC-MS : Assess purity (>97%) and detect hydrolyzed byproducts (e.g., boroxin formation) using C18 columns with acetonitrile/water gradients .
  • FT-IR : Verify boronic acid B-OH stretches (3200–3400 cm⁻¹) and ester C=O (1720 cm⁻¹) .

How can researchers resolve low aqueous solubility in biological assays?

Answer:
The compound’s hydrophobicity (from -OCF₃ and -COOMe) limits solubility. Strategies include:

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizers.
  • Derivatization : Convert the boronic acid to a more soluble pinacol ester temporarily .
  • pH Adjustment : Solubilize in mildly basic buffers (pH 8–9) where the boronic acid forms a tetrahedral borate anion.
    Note : Stability tests (e.g., 24-hour PBS incubation at 37°C) are recommended to confirm compatibility .

How should contradictory data on catalytic activity in cross-coupling reactions be addressed?

Answer:
Discrepancies often arise from:

  • Substituent Electronic Effects : Minor positional changes (e.g., 3- vs. 4-trifluoromethoxy) alter reactivity. Compare with analogs like 3-Fluoro-4-methoxyphenylboronic acid (CAS 16273-55), where meta-substitution reduced coupling yields by 15–20% .
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or SPhos-based systems to identify optimal turnover.
  • Reaction Monitoring : Use in situ ¹⁹F NMR to track trifluoromethoxy group stability under coupling conditions .

What are the key considerations for multi-step synthesis involving this boronic acid?

Answer:

  • Protection/Deprotection : Protect the boronic acid as a pinacol ester during steps involving strong acids/bases.
  • Orthogonality : Ensure compatibility with ester hydrolysis (e.g., LiOH/THF/water) if further derivatization is needed.
  • Byproduct Analysis : LC-MS or GC-MS is critical to detect trifluoromethoxy cleavage byproducts (e.g., phenol derivatives) .

How do steric and electronic properties influence its use in medicinal chemistry?

Answer:

  • Steric Effects : The 3-trifluoromethoxy group may hinder binding in enzyme active sites. Docking studies with analogs (e.g., benzofuran-based inhibitors in ) suggest modifying substituent bulk improves target engagement .
  • Electronic Effects : The EWGs enhance metabolic stability but reduce cell permeability. LogP calculations (e.g., using MarvinSketch) guide prodrug strategies .

What safety precautions are essential when handling this compound?

Answer:

  • Storage : Keep sealed under nitrogen at 0–6°C to prevent boronic acid dimerization .
  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (H315/H319 hazards) .
  • Waste Disposal : Quench with excess water and neutralize with CaCO₃ before disposal .

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